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Introduction

The THO complex is a highly conserved eukaryotic protein complex that plays a crucial role in
coupling transcription elongation with mRNA processing and export.[1][2] Comprised of core
subunits including Tho2, Hprl, Mftl, and Thp2 in yeast, it forms the backbone of the larger
TREX (TRanscription-EXport) complex.[1] Dysfunctional THO complex activity is associated
with transcription impairment, increased genomic instability due to the formation of R-loops,
and defects in mRNA export.[3][4] Therefore, robust functional assays are essential for
elucidating the precise molecular mechanisms of the THO complex and for the development of
potential therapeutic interventions targeting these pathways.

These application notes provide detailed protocols for key functional assays to assess the
various activities of the THO complex, including its role in transcription elongation, recruitment
to chromatin, prevention of R-loop formation, RNA binding, and interaction with other proteins.

I. Assays for Transcription Elongation

A primary function of the THO complex is to ensure efficient transcription elongation,
particularly through long or GC-rich DNA sequences.[4] Deficiencies in the THO complex lead
to reduced transcriptional output. The following assays are designed to quantify this activity.
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In Vitro Transcription Elongation Assay using G-less
Cassette

This assay measures the efficiency of transcription elongation by RNA polymerase Il in vitro
using a DNA template containing one or more "G-less cassettes."[3] These are sequences of
DNA that lack guanine on the non-template strand. Transcription reactions are performed in the
absence of GTP, causing the polymerase to stall at the end of the cassette. By using
radiolabeled UTP, the amount of transcript produced can be quantified. When two cassettes of
different lengths are used, the ratio of the longer transcript to the shorter one provides a
measure of elongation efficiency.

Experimental Workflow:
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Caption: Workflow for the in vitro transcription elongation assay.
Protocol:
o Template Preparation:

o Use a plasmid containing a promoter (e.g., GAL4-CYC1) upstream of two G-less
cassettes of different lengths (e.g., 84 nt and 376 nt).[3][5]

e Yeast Whole-Cell Extract (WCE) Preparation:
o Grow yeast strains (wild-type and THO mutants) to mid-log phase.

o Harvest cells and wash with sterile water.
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o Resuspend the cell pellet in extraction buffer (e.g., 200 mM Tris-HCI pH 8.0, 10 mM
MgClz, 10% glycerol, 1 mM DTT, 0.5 mM PMSF, and protease inhibitors).

o Lyse cells by vortexing with glass beads.

o Clarify the lysate by centrifugation and determine the protein concentration.

e In Vitro Transcription Reaction (25 pL total volume):[6]

o Combine the following in a microcentrifuge tube:

5 uL 5x Transcription Buffer (e.g., 100 mM HEPES-KOH pH 7.6, 500 mM KOAc, 25 mM
Mg(OAc)2, 5 mM DTT, 25% glycerol).

» 150 ng plasmid DNA template.
» Yeast WCE (typically 60-120 ug of protein).
» 24 ng of a transcriptional activator (e.g., Gal4-VP16) if using a GAL promoter.
= NTP mix without GTP (10 mM each of ATP, CTP, and UTP).
= 10 uCi [a-32P]UTP.
= RNase inhibitor (10 units).
o Incubate at room temperature (23°C) for 30-45 minutes.[6]
e Reaction Termination and RNase T1 Digestion:

o Stop the reaction by adding 180 pL of a stop mix (e.g., 0.5% SDS, 20 mM EDTA, 100
pHg/mL tRNA).[6]

o Perform phenol-chloroform extraction to purify the RNA.
o Precipitate the RNA with ethanol.

o Resuspend the RNA pellet and treat with RNase T1, which cleaves after guanine residues,
to reduce background.[7]
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e Analysis:

o

Separate the radiolabeled transcripts on a 6% denaturing polyacrylamide gel.

[¢]

Visualize the transcripts by autoradiography.

[¢]

Quantify the band intensities using a phosphorimager.

[e]

Calculate the elongation efficiency as the ratio of the intensity of the band corresponding
to the second (longer) cassette to the sum of the intensities of both bands.

Quantitative Data Summary:

Elongation Efficiency (% of

Strain Wild-Type) Reference
Wild-Type 100 [3]
hpriA 58-71 [3]
tho2A 58-71 [3]
mft1A 58-71 [3]
sub2A Reduced [3]

Quantitative RT-PCR (gRT-PCR)

gRT-PCR can be used to measure the steady-state levels of specific mMRNAs in wild-type
versus THO mutant strains. A significant reduction in the mRNA levels of long or GC-rich genes
in mutant strains is indicative of a transcription elongation defect.

Protocol:
e RNA Extraction and cDNA Synthesis:
o Extract total RNA from yeast strains using a standard method (e.g., hot phenol extraction).

o Treat the RNA with DNase | to remove any contaminating genomic DNA.
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o Synthesize cDNA using a reverse transcriptase and either oligo(dT) or random primers.[8]

[9]

e Quantitative PCR:

o Perform real-time PCR using gene-specific primers for target genes (e.g., long,
constitutively expressed genes) and a reference gene (e.g., ACT1).

o Use a SYBR Green or probe-based detection method.[9][10]

o The reaction mixture (10 pL total volume) typically contains: 5 pL 2x SYBR Green Master
Mix, 2 ng cDNA, and 200 nM of each primer.[10]

o Atypical PCR program is: 95°C for 10 min, followed by 40 cycles of 95°C for 30 s, 60°C
for 30 s, and 72°C for 30 s.[10]

o Data Analysis:
o Determine the cycle threshold (Ct) values for each gene.

o Calculate the relative expression of target genes in mutant strains compared to wild-type
using the AACt method, normalized to the reference gene.

Il. Assays for Chromatin Association

The THO complex is recruited to actively transcribed genes, where it travels with the elongating
RNA polymerase II.[2] Chromatin immunoprecipitation (ChlP) is the standard method to assess
the localization of THO complex subunits on the chromatin.

Chromatin Immunoprecipitation (ChiP)

ChIP allows for the determination of the in vivo association of specific proteins with specific
DNA regions. For the THO complex, this assay can reveal its recruitment to and distribution
along transcribed genes.

Experimental Workflow:
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Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Protocol:
e Cross-linking:

o Grow yeast cells (e.g., expressing a TAP-tagged THO subunit like Tho2-TAP) to mid-log
phase.

o Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and
incubate for 20 minutes at room temperature.

o Quench the reaction by adding glycine to a final concentration of 125 mM and incubating
for 5 minutes.

o Wash the cells with ice-cold TBS.
e Cell Lysis and Chromatin Fragmentation:

o Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NacCl,
1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, and protease inhibitors).

o Lyse the cells by bead beating.
o Fragment the chromatin to an average size of 200-500 bp by sonication.
e Immunoprecipitation:

o Incubate the sheared chromatin with an antibody specific to the THO subunit of interest
(e.g., IgG-coupled magnetic beads for TAP-tagged proteins) overnight at 4°C with rotation.

o Include a "no antibody" or mock IP control.
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¢ \Washes and Elution:

o Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer
to remove non-specifically bound chromatin.

o Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS,
0.1 M NaHCOs).[11]

e Reverse Cross-linking and DNA Purification:

o Reverse the cross-links by incubating the eluted samples at 65°C for several hours or
overnight in the presence of high salt.

o Treat with RNase A and Proteinase K to remove RNA and protein.
o Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
e Analysis:

o Quantify the amount of immunoprecipitated DNA corresponding to specific gene regions
(e.g., 5' end, coding region, 3' end of a gene) using gPCR.

o Calculate the enrichment as a percentage of the input DNA.

Quantitative Data Summary (Hypothetical):

. Fold Enrichment (Tho2-TAP vs. Untagged
Gene Region

Control)
Promoter 15+0.3
5' Coding Region 42 +0.7
3' Coding Region 85+1.2
Intergenic Region 1.1+0.2

lll. Assay for R-loop Formation
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The THO complex is critical for preventing the formation of R-loops, which are three-stranded
nucleic acid structures consisting of a DNA:RNA hybrid and a displaced single-stranded DNA.
[2] Accumulation of R-loops can lead to genomic instability. DNA:RNA Immunoprecipitation
followed by sequencing (DRIP-seq) is a powerful technique to map R-loops genome-wide.

DNA:RNA Immunoprecipitation (DRIP-seq)

DRIP-seq utilizes the S9.6 antibody, which specifically recognizes DNA:RNA hybrids, to
immunoprecipitate R-loop-containing DNA fragments.[5][6][12] These fragments are then
sequenced to identify the genomic locations of R-loops.

Experimental Workflow:
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Caption: Workflow for DRIP-seq.
Protocol:
e Genomic DNA Extraction:

o Gently extract high-molecular-weight genomic DNA from yeast cells to preserve R-loop
structures.

e DNA Fragmentation:

o Fragment the genomic DNA to a desired size range (e.g., 200-500 bp) using either a
cocktail of restriction enzymes or sonication.[13]

e DRIP:
o Incubate the fragmented DNA with the S9.6 antibody overnight at 4°C.

o Capture the antibody-DNA:RNA hybrid complexes using protein A/G magnetic beads.
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o As a negative control, treat a parallel sample with RNase H to degrade the RNA in the
DNA:RNA hybrids prior to immunoprecipitation.

Washes and Elution:

o Wash the beads extensively to remove non-specifically bound DNA.

o Elute the DNA:RNA hybrids from the beads.

DNA Purification:

o Treat the eluted sample with Proteinase K.

o Purify the DNA using a standard DNA purification Kit.

Library Preparation and Sequencing:

o Prepare a sequencing library from the immunoprecipitated DNA.

o Perform high-throughput sequencing.

Data Analysis:
o Align the sequencing reads to the reference genome.
o Use peak-calling algorithms to identify regions enriched for R-loops.

o Compare the R-loop profiles of THO mutants to wild-type to identify regions where R-loops
accumulate in the absence of a functional THO complex.

IV. Assays for Biochemical Activities

The THO complex and its associated factors possess biochemical activities, such as RNA
binding and potentially ATPase activity, that are central to their function.

Electrophoretic Mobility Shift Assay (EMSA) for RNA
Binding
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EMSA, or gel shift assay, is used to detect the interaction between proteins and nucleic acids in
vitro.[14][15][16] A radiolabeled RNA probe is incubated with the purified THO complex, and the
mixture is resolved on a non-denaturing gel. A shift in the mobility of the RNA probe indicates
the formation of an RNA-protein complex.

Protocol:

Probe Preparation:

o Synthesize a short RNA probe (e.g., 50-100 nt) by in vitro transcription in the presence of
[a-32P]JUTP.

o Purify the labeled probe.

Binding Reaction:

o Incubate the radiolabeled RNA probe (e.g., 10,000 cpm) with increasing concentrations of
purified THO complex in a binding buffer (e.g., 40 mM Tris-Cl, pH 8.0; 30 mM KCI; 1 mM
MgClz; 0.01% NP-40; 1 mM DTT; 5% glycerol) for 30 minutes at room temperature.[17]

Electrophoresis:

o Resolve the binding reactions on a native polyacrylamide gel (e.g., 6%).[18]

Detection:

o Dry the gel and visualize the bands by autoradiography. A band with slower mobility
compared to the free probe indicates an RNA-protein complex.

ATPase Activity Assay

Some components of the larger TREX complex, such as Sub2/UAP56, are ATPases. Assaying
the ATPase activity of the purified THO complex, or the TREX complex, can provide insights
into the energy-dependent steps of mMRNP biogenesis. A common method is a colorimetric
assay that measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[19]

Protocol:
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o ATPase Reaction:

o Prepare a reaction mixture containing purified THO/TREX complex, reaction buffer (e.qg.,
50 mM Tris-HCI, pH 8.0, 150 mM KCI, 2 mM MgClz, 2 mM DTT), and ATP.

o Incubate at 30°C for a set time course (e.g., 0, 15, 30, 60 minutes).[15]
e Phosphate Detection:

o Stop the reaction and add a malachite green-molybdate reagent.[19] This reagent forms a
colored complex with the free phosphate released during ATP hydrolysis.

e Quantification:
o Measure the absorbance at 620-650 nm using a spectrophotometer.[19][20]

o Determine the amount of Pi released by comparing the absorbance to a standard curve
generated with known concentrations of phosphate.

V. Assay for Protein-Protein Interactions

The THO complex functions as part of the larger TREX complex and interacts with various
other proteins involved in transcription, splicing, and mRNA export. The yeast two-hybrid (Y2H)
system is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is based on the reconstitution of a functional transcription factor. A "bait"
protein (e.g., a THO subunit) is fused to the DNA-binding domain (DBD) of a transcription
factor, and a "prey" protein (from a library or a specific candidate) is fused to the activation
domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity,
activating the transcription of a reporter gene.[21][22]

Experimental Workflow:

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://m.youtube.com/watch?v=jTxC5og3pC8
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091952/
https://www.youtube.com/watch?v=n1LYOx0_NDQ
https://www.researchgate.net/publication/41424479_Nuclear_Run-On_Assay
https://www.researchgate.net/publication/354123077_Mapping_R-Loops_and_RNADNA_Hybrids_with_S96-Based_Immunoprecipitation_Methods?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

@'ﬁ )~ s GHIED )

Click to download full resolution via product page
Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.
Protocol:
e Plasmid Construction:

o Clone the coding sequence of a THO subunit into a "bait" vector (e.g., pPGBKT7) to create
a fusion with the GAL4 DNA-binding domain.

o Clone the coding sequence of a potential interacting partner or a cDNA library into a "prey"
vector (e.g., pPGADT?7) to create fusions with the GAL4 activation domain.

e Yeast Transformation:
o Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
o Selection and Reporter Assays:

o Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan,
leucine, and histidine) to select for cells where an interaction is occurring and activating a
nutritional reporter gene.

o Perform a secondary reporter assay, such as a (3-galactosidase (LacZ) filter lift assay, to
confirm the interaction. A blue color indicates a positive interaction.

VI. Assay for mRNA Export

© 2025 BenchChem. All rights reserved. 12/16 Tech Support


https://www.benchchem.com/product/b1575679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Defects in the THO complex can lead to the nuclear retention of poly(A)* RNA. In situ
hybridization can be used to visualize the localization of mMRNA within the cell and assess
export defects.

In Situ Hybridization for Poly(A)* RNA

This technique uses a fluorescently labeled oligo(dT) probe to detect the location of poly(A)*
RNA in fixed and permeabilized yeast cells. In wild-type cells, the signal is distributed
throughout the cytoplasm, whereas in mMRNA export mutants, the signal accumulates in the
nucleus.

Protocol:
e Cell Preparation:

o Grow yeast cells to early log phase.

[¢]

Fix the cells with formaldehyde.[23]

[e]

Spheroplast the cells to remove the cell wall by treating with zymolyase.

o

Adhere the spheroplasts to poly-L-lysine coated slides.

[¢]

Permeabilize the cells with ethanol.[23]
o Hybridization:

o Rehydrate the cells and hybridize with a fluorescently labeled oligo(dT) probe overnight in
a humid chamber.

e Washes and Mounting:

o Wash the slides to remove the unbound probe.

o Mount the slides with a mounting medium containing DAPI to stain the nucleus.
e Microscopy and Analysis:

o Visualize the cells using a fluorescence microscope.
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o In cells with an mRNA export defect, the oligo(dT) signal will be concentrated in the DAPI-
stained nucleus.

Conclusion

The assays described in these application notes provide a comprehensive toolkit for
researchers to investigate the multifaceted functions of the THO complex. By employing these
protocols, scientists can quantitatively assess the impact of mutations, chemical inhibitors, or
other perturbations on THO complex activity, thereby advancing our understanding of its role in
gene expression and genome stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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